REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[N:7]#[C:8][NH2:9].[ClH:10]>O1CCOCC1>[ClH:10].[F:1][C:2]1[CH:3]=[N:4][N:5]([C:8]([NH2:9])=[NH:7])[CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=NNC1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 h under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gently refluxed
|
Type
|
CUSTOM
|
Details
|
During the course of the reaction the product
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
ADDITION
|
Details
|
10 mL of anhydrous ether was added
|
Type
|
WAIT
|
Details
|
to stand for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in vacuuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=NN(C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |